Cas no 485-71-2 (Cinchonidine)
Cinchonidine structure
Product Name:Cinchonidine
CAS-nummer:485-71-2
MF:C19H22N2O
MW:294.3908
MDL:MFCD00006783
CID:37705
PubChem ID:24856544
Update Time:2024-10-29
Cinchonidine Chemische en fysische eigenschappen
Naam en identificatie
-
- (8alpha,9r)-cinchonan-9-ol
- ALPHA-QUINIDINE
- A-QUINIDINE
- CINCHONAN-9-OL,(8,9R)-
- (-)-CINCHONIDINE
- CINCHONIDINE
- L-CINCHONIDINE
- (8-alpha,9r)-cinchonan-9-o
- (8alpha,9theta)-cinchonan-9-o
- (8s,9r)-cinchonidine
- 2-Quinuclidinemethanol, alpha-4-quinolyl-5-vinyl-
- Cinchonan-9-ol
- Cinchonan-9-ol, (8alpha,9R)-
- Cinchovatine
- CINCHONIDINE: CINCHONAN-9-OL,(8,9R)-,
- [8α,9R]-Cinchonan-9-ol
- CINCHONIDINE(RG)
- Cinchonan-9-ol, (8α,9R)-
- (+)-cinchonine
- 1-Cinchonidine
- chinchonidine
- Cinchondine
- 4-Quinolyl-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol
- (8S,9R)-cinchonan-9-ol
- 1U622LRA8Z
- Cinchonan-9-ol, (8a,9R)-
- (8-alpha,9R)-Cinchonan-9-ol
- Cinchonan-9-ol, (8.alpha.,9R)-
- (8alpha,9R)Cinchonan-9-ol
- (R)-[(4S,5S,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-quinolin-4-ylmethanol
- AI3-1
- α-Quinidine
- Cinchonidine,98%
- FT-0623823
- CS-0267207
- F0001-1271
- Z104474148
- CHEMBL15134
- SCHEMBL732494
- MLS006011421
- VS-03255
- SB40649
- 1071759-34-6
- .alpha.-Quinidine
- CHEBI:183479
- MLS002637808
- GNF-PF-5411
- KMPWYEUPVWOPIM-UHFFFAOYSA-N
- (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol
- AKOS000118852
- NS00010165
- WLN: T66 BNJ EYQ- DT66 A B CNTJ A1U1
- NSC6176
- (8.alpha.,9R)-Cinchonan-9-ol
- alpha -quinidine
- AKOS022060412
- {5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(quinolin-4-yl)methanol
- SY011344
- AB00973495-02
- (8alpha ,9R)-Cinchonan-9-ol
- CCG-245136
- Cinchonan-9-ol, (8alpha ,9R)-
- 118-10-5
- NCGC00094864-01
- FT-0665046
- Cinchonan-9-ol,9R)-
- FT-0658646
- 4-QUINOLYL(5-VINYL-1-AZABICYCLO[2.2.2]OCT-2-YL)METHANOL
- HMS3369H22
- BCP18343
- SMR001488502
- NCGC00094864-03
- HMS3372L22
- (S)-Quinolin-4-yl[(1S,2R,4S,5R)-5-vinylquinuclidin-2-yl]methanol
- NCGC00094864-04
- 9-epi-Cinchonidine
- Cinchonan-9-ol, (8alpha 9R)-
- cinchonine
- FT-0665045
- FT-0627743
- EN300-19538
- nchem.180-comp1b
- NCGC00094864-02
- 2-Quinuclidinemethanol, .alpha.-4-quinolyl-5-vinyl-
- SY010860
- NSC5364
- (+)-Cinchonine; D-Cinchonine
- (8a,9R)-Cinchonan-9-ol, 9CI
- NS00076878
- quinolin-4-yl(5-vinylquinuclidin-2-yl)methanol
- NS00100765
- MLS002153905
- KBio2_001645
- SR-05000001575-6
- Cinchonidine,(S)
- Prestwick_66
- Cinchonidine, 96%
- Cinchonidine, purum, >=98.0% (dried material, NT)
- AKOS016008633
- QUININE SULFATE IMPURITY B [WHO-IP]
- 485-71-2 (free base)
- Q412713
- SBI-0051617.P002
- KBio1_000501
- NSC-757800
- (-) cinchonidine
- HY-N0173
- AI3-15317
- SPBio_000937
- (R)-((2S,4S,5R)-5-ETHENYL-1-AZABICYCLO(2.2.2)OCT-2-YL)(QUINOLIN-4-YL)METHANOL [WHO-IP]
- (-)-Cinchonidine, 99% (total base), may cont. up to 5% quinine
- CINCHONIDINE [WHO-IP]
- (R)-quinolin-4-yl((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- Spectrum3_001745
- CS-0007887
- MFCD00006783
- NCGC00262526-04
- (-)-Cinchonidine, analytical standard
- NSC 5364
- Spectrum2_000719
- NCGC00178057-01
- QUININE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- DTXSID60883396
- EINECS 207-622-3
- AB00052182_03
- SPECTRUM1500839
- TCMDC-123934
- KBio2_006781
- BSPBio_003450
- (R)-4-quinolyl-[(2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol
- SDCCGMLS-0066969.P001
- QUININE SULFATE IMPURITY B [EP IMPURITY]
- SR-05000001575-1
- BRD-K39079086-001-05-0
- KMPWYEUPVWOPIM-KODHJQJWSA-N
- (1R)-quinolin-4-yl((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- (R)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- SR-05000001575-7
- BSPBio_000512
- KBio2_004213
- HMS2096J14
- -Quinidine
- CCG-36455
- HMS2092M14
- HMS1921K14
- CINCHONIDINE [WHO-DD]
- Pharmakon1600-01500839
- UNII-1U622LRA8Z
- Spectrum5_002073
- NSC-5364
- HMS2235F22
- (S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- IDI1_000501
- Spectrum4_001173
- NSC757800
- HMS501J03
- CCG-37735
- (-)cinchonidine
- SCHEMBL159532
- (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](quinolin-4-yl)methanol
- Z1954806302
- QUININE BISULFATE HEPTAHYDRATE IMPURITY B [WHO-IP]
- NINDS_000501
- SR-05000001575-8
- (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- F15420
- BRD-K17661460-001-04-0
- KBioSS_001645
- 485-71-2
- Cinchovatine-
- KBio3_002670
- STR04708
- CINCHONIDINE [MI]
- NCGC00178057-02
- CHEMBL533841
- BRD-K17661460-001-03-2
- SR-05000001575
- SMR001233254
- EN300-708682
- KBioGR_001805
- CHEBI:3703
- BRD-K39079086-001-07-6
- DivK1c_000501
- BPBio1_000564
- Cinchonan-9-ol, (8-alpha,9R)-
- QUININE BISULFATE IMPURITY B [WHO-IP]
- Spectrum_001165
- Prestwick3_000606
- Cinchonan-9-ol, (8a alpha,9R)-
- DTXCID801022930
- ((4s)-5-ethenyl-1-azabicyclo(2.2.2)octan-2-yl)(quinolin-4-yl)methanol
- (8a,9R)-Cinchonan-9-ol
- NCGC00262526-10
- [(4s)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](quinolin-4-yl)methanol
- (R)-[(1R,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](quinolin-4-yl)methanol
- QUININE HYDROCHLORIDE IMPURITY B (EP IMPURITY)
- QUININE SULFATE IMPURITY B (EP IMPURITY)
- Cinchonan-9-ol, (8-alpha,9R)-(9CI)
- Quinine hydrochloride impurity B
- cinchonidine, (1beta,3alpha,4beta,8alpha,9R)-isomer
- (R)-((4S,5S,7S)-5-Ethenyl-1-azabicyclo(2.2.2)octan-7-yl)-quinolin-4-ylmethanol
- (R)-((2S,4S,5R)-5-ETHENYL-1-AZABICYCLO(2.2.2)OCT-2-YL)(QUINOLIN-4-YL)METHANOL
- QUININE SULFATE IMPURITY B
- 524-61-8
- BRD-K39079086-001-06-8
- (R)-((2S,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)octan-2-yl)-quinolin-4-ylmethanol
- QUININE BISULFATE HEPTAHYDRATE IMPURITY B
- cinchonidine sulfate(2:1)
- QUININE BISULFATE IMPURITY B
- Cinchonidine
-
- MDL: MFCD00006783
- Inchi: 1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18-,19+/m0/s1
- InChI-sleutel: KMPWYEUPVWOPIM-KODHJQJWSA-N
- LACHT: O([H])[C@]([H])(C1=C([H])C([H])=NC2=C([H])C([H])=C([H])C([H])=C12)[C@]1([H])C([H])([H])[C@]2([H])C([H])([H])C([H])([H])N1C([H])([H])[C@]2([H])C([H])=C([H])[H]
- BRN: 89690
Berekende eigenschappen
- Exacte massa: 294.17300
- Monoisotopische massa: 294.173
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 3
- Complexiteit: 412
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 未确定
- XLogP3: 2.7
- Topologisch pooloppervlak: 36.4
Experimentele eigenschappen
- Kleur/vorm: 白色斜方片状或棱形结晶
- Dichtheid: 1.0863 (rough estimate)
- Smeltpunt: 204-206 ºC
- Kookpunt: 464.5°C at 760 mmHg
- Vlampunt: 234.7 °C
- Brekindex: -107.5 ° (C=1, EtOH)
- PH: 9 (0.2g/l, H2O, 20℃)
- Oplosbaarheid: 0.25g/l
- Waterverdelingscoëfficiënt: 不溶
- Stabiliteit/houdbaarheid: Stable, but light-sensitive. Incompatible with strong oxidizing agents.
- PSA: 36.36000
- LogboekP: 3.10250
- Oplosbaarheid: 难溶于水
- Merck: 2286
- Gevoeligheid: Light Sensitive
- pka: 5.80, 10.03(at 25℃)
- Specifieke rotatie: -115 º (c=1, EtOH)
Cinchonidine Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H302
- Waarschuwingsverklaring: P264-P270-P301+P312+P330-P501
- Vervoersnummer gevaarlijk materiaal:UN 1544
- WGK Duitsland:3
- Code gevarencategorie: R20/21/22
- Veiligheidsinstructies: S36/37
- Code regelgevende voorwaarde:Q类 (糖类,生物碱类,抗生素类,激素类)
- RTECS:GD2975000
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:6.1(b)
- PackingGroup:III
- TSCA:Yes
- Toxiciteit:LD50 i.p. in rats: 206 mg/kg (Johnson, Poe); LD50 orally in quail: >316 mg/kg (Schafer)
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Veiligheidstermijn:6.1(b)
- Verpakkingsgroep:III
- Risicozinnen:R20/21/22
- Verpakkingsgroep:III
- Gevaarsniveau:6.1(b)
Cinchonidine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0347-25g |
Cinchonidine |
485-71-2 | 98.0%(T) | 25g |
¥680.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CL751-5g |
Cinchonidine |
485-71-2 | 98% | 5g |
¥79.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CL751-25g |
Cinchonidine |
485-71-2 | 98% | 25g |
¥285.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0347-100g |
Cinchonidine |
485-71-2 | 98.0%(T) | 100g |
¥2085.0 | 2022-05-30 | |
| MedChemExpress | HY-N0173-10mM*1mLinDMSO |
Cinchonidine |
485-71-2 | ≥98.0% | 10mM*1mLinDMSO |
¥550 | 2022-05-18 | |
| MedChemExpress | HY-N0173-100mg |
Cinchonidine |
485-71-2 | 98.20% | 100mg |
¥500 | 2023-08-31 | |
| S e l l e c k ZHONG GUO | S2282-500mg |
Cinchonidine |
485-71-2 | 99.76% | 500mg |
¥647.01 | 2023-09-16 | |
| Chemenu | CM104698-1kg |
cinchonidine |
485-71-2 | 98% | 1kg |
$1152 | 2022-09-08 | |
| Apollo Scientific | OR2776-10g |
(-)-Cinchonidine |
485-71-2 | 95% | 10g |
£47.00 | 2023-09-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1317-500 mg |
Cinchonidine |
485-71-2 | 98.15% | 500MG |
¥395.00 | 2022-04-26 |
Cinchonidine Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:485-71-2)Cinchonidine
Ordernummer:A827554
Voorraadstatus:in Stock
Hoeveelheid:250.0g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 05:26
Prijs ($):160.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:485-71-2)Cinchonidine, ≥ 98.0%
Ordernummer:LE13328
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:08
Prijs ($):discuss personally
E-mail:18501500038@163.com
Cinchonidine Gerelateerde literatuur
-
Jogesh Deka,L. Satyanarayana,G. V. Karunakar,Pradip Kr. Bhattacharyya,Kusum K. Bania Dalton Trans. 2015 44 20949
-
Xueyong Yong,Youping Wu,Jianping Deng Polym. Chem. 2019 10 4441
-
Fizza Iftikhar,Hamad Ali,Syed Ghulam Musharraf RSC Adv. 2019 9 17551
-
Alfons Baiker Chem. Soc. Rev. 2015 44 7449
-
Alfons Baiker Chem. Soc. Rev. 2015 44 7449